molecular formula C24H17BrClN3O2 B12136806 C24H17BrClN3O2

C24H17BrClN3O2

Cat. No.: B12136806
M. Wt: 494.8 g/mol
InChI Key: PGSMYNGYERQITO-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms in its structure. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C24H17BrClN3O2

Molecular Weight

494.8 g/mol

IUPAC Name

9-bromo-2-(4-chlorophenyl)-5'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one

InChI

InChI=1S/C24H17BrClN3O2/c1-13-2-8-19-18(10-13)24(23(30)27-19)29-21(17-11-15(25)5-9-22(17)31-24)12-20(28-29)14-3-6-16(26)7-4-14/h2-11,21H,12H2,1H3,(H,27,30)

InChI Key

PGSMYNGYERQITO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23N4C(CC(=N4)C5=CC=C(C=C5)Cl)C6=C(O3)C=CC(=C6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide involves multiple steps, including the formation of the quinoline ring and the introduction of bromine and chlorine substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different halogen or alkyl groups.

Scientific Research Applications

N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide include other quinoline derivatives with different substituents, such as:

  • N-(3-acetamidophenyl)-6-bromo-2-(2-fluorophenyl)quinoline-4-carboxamide
  • N-(3-acetamidophenyl)-6-bromo-2-(2-methylphenyl)quinoline-4-carboxamide

Uniqueness

The uniqueness of N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide lies in its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

C24H17BrClN3O2 is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula this compound indicates a structure that includes bromine (Br), chlorine (Cl), nitrogen (N), and oxygen (O) atoms, which suggests potential interactions with biological systems. The presence of halogens and nitrogen heterocycles often correlates with significant biological activity, particularly in antimicrobial and anticancer contexts.

Biological Activity Overview

Several studies have investigated the biological activity of compounds similar to this compound, focusing on their effects on various pathogens and cellular processes. The following sections summarize key findings from the literature.

Antimicrobial Activity

Antimicrobial properties are among the most studied aspects of compounds like this compound. Research has shown that halogenated compounds can exhibit significant activity against a range of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentrations (MICs): Studies indicate that compounds with similar structures can achieve MICs in the low micromolar range against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Mechanism of Action: The antimicrobial activity is often linked to the disruption of bacterial cell membranes or interference with metabolic pathways, leading to cell death.
CompoundMIC (µM)Target Pathogen
This compoundTBDTBD
Similar Compound A5Acinetobacter baumannii
Similar Compound B10Pseudomonas aeruginosa

Cytotoxicity and Anticancer Activity

The potential anticancer properties of this compound have also been explored. Some studies suggest that halogenated compounds can induce apoptosis in cancer cells through various pathways:

  • Cell Line Studies: In vitro studies using cancer cell lines have shown that certain derivatives can inhibit cell proliferation and induce apoptosis at specific concentrations.
  • Mechanisms: The proposed mechanisms include the activation of caspases and modulation of signaling pathways related to cell survival.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a compound structurally similar to this compound against clinical isolates. The study employed both in vitro assays and in vivo models using Galleria mellonella to assess toxicity and efficacy.

  • Results: The compound demonstrated significant bacterial clearance without host toxicity, indicating a favorable safety profile .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of halogenated compounds in human cancer cell lines. Researchers observed that treatment with these compounds led to a marked decrease in cell viability.

  • Findings: The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further research on this compound could yield promising results for cancer therapy.

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